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Compound of Interest

Compound Name: CC-115 hydrochloride

Cat. No.: B1139457

For Researchers, Scientists, and Drug Development Professionals

CC-115 hydrochloride is a potent, orally bioavailable small molecule inhibitor with a unique
dual-action mechanism, targeting both the mammalian target of rapamycin (mTOR) kinase and
DNA-dependent protein kinase (DNA-PK). This dual inhibition disrupts critical cellular
processes involved in cancer cell growth, proliferation, and DNA damage repair, positioning
CC-115 as a promising candidate in oncology. This technical guide provides an in-depth
overview of the antineoplastic activity of CC-115, summarizing key preclinical and clinical
findings, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action

CC-115 exerts its antineoplastic effects by simultaneously inhibiting two key enzymes:

« mMTOR Kinase: A central regulator of cell growth, proliferation, and survival. CC-115 inhibits
both mTORC1 and mTORC2 complexes, leading to a broad suppression of downstream
signaling pathways crucial for tumor progression.[1][2]

o DNA-Dependent Protein Kinase (DNA-PK): A critical component of the non-homologous end
joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks
(DSBs).[2][3] By inhibiting DNA-PK, CC-115 compromises the cancer cells' ability to repair
DNA damage, leading to the accumulation of lethal genomic instability and apoptosis.[3][4]
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The dual inhibition of mMTOR and DNA-PK represents a synergistic approach to cancer therapy.

Many cancer cells exhibit increased reliance on DNA damage repair pathways due to the

replication stress induced by rapid proliferation.[3] Furthermore, the inhibition of DNA-PK has

shown synthetic lethality in cells with deficiencies in other DNA repair pathways, such as those

with non-functional Ataxia-Telangiectasia Mutated (ATM) protein.[3][4]

Quantitative Analysis of In Vitro Activity

CC-115 has demonstrated potent inhibitory activity across a wide range of cancer cell lines.

The following tables summarize the key quantitative data from preclinical studies.

Target Enzyme IC50 (nM) Source(s)
DNA-PK 13-15 [11[5]
MTOR Kinase 21 [11[5]
PI3K-alpha 850 [1]
ATM >30,000 [1]
ATR 50% inhibition at 30,000 [1]
Table 1: In Vitro Enzymatic
Inhibitory Activity of CC-115.
Cell Line | Cancer

IC50 (nM) Notes Source(s)
Type
PC-3 (Prostate

138 [1]
Cancer)
Chronic Lymphocytic 510 Induces caspase- 5]
Leukemia (CLL) cells dependent cell death.
Healthy B cells 930 [5]

Table 2: Cellular
Proliferation Inhibition
(IC50) of CC-115in
Various Cell Lines.
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Signaling Pathway Inhibition

The dual-targeting nature of CC-115 leads to the disruption of two major signaling pathways
critical for cancer cell survival and proliferation.
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Caption: CC-115 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell

growth.
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Caption: CC-115 inhibits DNA-PKcs, a key component of the NHEJ pathway for DNA repair.
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are summaries of key experimental protocols used to characterize the antineoplastic activity of
CC-115.

In Vitro Non-Homologous End Joining (NHEJ) Assay

This cell-free assay is utilized to directly measure the impact of CC-115 on the enzymatic
activity of the NHEJ machinery.

¢ Nuclear Protein Extraction:

Cancer cell lines are harvested and washed.

(¢]

[¢]

Nuclei are isolated by low-speed centrifugation.

[¢]

Nuclear proteins are extracted using a high-salt buffer (e.g., 50 mM Tris-HCI, pH 7.5, 1 M
KCI, 2 mM EDTA, 1 mM DTT, and protease inhibitors).[3]

[e]

The extracted proteins are then dialyzed against a low-salt buffer.[3]

e NHEJ Reaction:

o The dialyzed nuclear extract is incubated with a linearized plasmid DNA substrate.

o The reaction mixture includes CC-115 at various concentrations or a vehicle control
(DMSO).

o The reaction is allowed to proceed, during which the NHEJ machinery in the extract
attempts to re-ligate the plasmid.

e Analysis:

o The reaction products are analyzed by gel electrophoresis to separate different DNA forms
(linear, circular, multimers).

o The efficiency of NHEJ is quantified by the amount of re-ligated DNA products.
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o Immunoblotting can be performed on the reaction mixture to assess the phosphorylation
status of DNA-PKcs at Ser2056, a marker of its activation.[3]

Cellular NHEJ Assay using GFP Reporter

This assay measures the efficiency of NHEJ within intact cells.

Experimental Workflow

Start with host cells
(e.g., Cal-51)

Transfect with linearized
GFP reporter plasmid

l

Treat with CC-115
or DMSO (vehicle)

l

Incubate to allow for
DNA repair and GFP expression

l

Analyze GFP expression
via flow cytometry or imaging

Quantify NHEJ efficiency
(percentage of GFP-positive cells)
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Caption: Workflow for the cellular NHEJ assay using a GFP reporter system.
e Cell Culture and Transfection:
o A suitable cancer cell line (e.g., Cal-51) is cultured.[3]

o The cells are transfected with a linearized plasmid containing a GFP reporter gene that is
only expressed upon successful end-joining.

e Drug Treatment:

o Following transfection, the cells are treated with CC-115 at a specified concentration (e.qg.,
1 uM) or a vehicle control.[3]

e Incubation and Analysis:

o The cells are incubated to allow for DNA repair and subsequent expression of the GFP
protein.

o The percentage of GFP-positive cells is quantified using flow cytometry or high-content
imaging. A reduction in the percentage of GFP-positive cells in the CC-115-treated group
compared to the control indicates inhibition of NHEJ.[3]

Cell Proliferation and Apoptosis Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of CC-115 on
cancer cells.

o Cell Proliferation Assay:

o Cancer cell lines are seeded in multi-well plates and treated with a range of CC-115
concentrations.

o After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays
such as CCK-8, MTS, or CellTiter-Glo.

o The half-maximal inhibitory concentration (IC50) is calculated from the dose-response
curve.
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e Apoptosis Assay:
o Cells are treated with CC-115 or a vehicle control.
o Apoptosis can be measured by several methods, including:

= Annexin V/Propidium lodide (PI) Staining: Differentiates between viable, early apoptotic,
and late apoptotic/necrotic cells via flow cytometry.

» Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-
3/7), which are key mediators of apoptosis.

» TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.

Clinical Development and Future Directions

CC-115 has undergone Phase 1 clinical studies in patients with advanced solid tumors and
hematologic malignancies.[3][6] These studies have aimed to determine the safety, tolerability,
pharmacokinetics, and preliminary efficacy of CC-115.[7] The recommended Phase 2 dose has
been established, and the drug has shown an acceptable safety profile, with toxicities
consistent with other mTOR inhibitors.[7][8]

Promising signals of clinical activity have been observed, including a complete remission in a
patient with endometrial carcinoma lasting over four years and partial responses in patients
with chronic lymphocytic leukemia/small lymphocytic lymphoma.[7]

The mechanistic understanding of CC-115, particularly its potent inhibition of DNA-PK,
suggests a rational strategy for patient selection. Tumors with deficiencies in other DNA repair
pathways, such as ATM-deficient tumors, may be particularly sensitive to CC-115 due to the
principle of synthetic lethality.[3][4] This hypothesis is being explored in ongoing and future
clinical trials.

In conclusion, CC-115 hydrochloride is a novel dual inhibitor of mMTOR and DNA-PK with a
strong preclinical rationale and emerging clinical evidence of antineoplastic activity. Its unique
mechanism of action offers the potential for both single-agent efficacy, particularly in biomarker-
selected populations, and combination therapy with DNA-damaging agents. Further clinical
investigation is warranted to fully elucidate the therapeutic potential of this promising agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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